BenchChemオンラインストアへようこそ!

DW-1350

Osteoporosis Bone Remodeling Osteoblast Differentiation

DW-1350 is a dual-action LTB4 receptor antagonist uniquely coupling osteoclast inhibition with osteoblast differentiation, validated in OVX rat osteoporosis models. Unlike standard anti-resorptives, it targets bone formation. For programs requiring bone-anabolic profiling in vitro/in vivo. Research use only.

Molecular Formula C25H31N3O3S
Molecular Weight 453.6 g/mol
CAS No. 491577-61-8
Cat. No. B1670998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDW-1350
CAS491577-61-8
SynonymsDW-1350;  DW 1350;  DW1350;  DW-1352;  DW 1352;  DW1352; 
Molecular FormulaC25H31N3O3S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N
InChIInChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28)
InChIKeyJDXVNCOKDAGOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DW-1350 (CAS 491577-61-8) Sourcing Guide: An LTB4 Receptor Antagonist with Dual Anti-Osteoporotic Action


DW-1350 (CAS 491577-61-8) is a small-molecule leukotriene B4 (LTB4) receptor antagonist . Its chemical structure, N-hydroxy-4-[(5-{4-[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]phenoxy}pentyl)oxy]benzene-1-carboximidamide, has a molecular weight of 453.60 and the formula C25H31N3O3S . DW-1350 is distinguished by a dual-action mechanism that not only inhibits osteoclast-mediated bone resorption but also induces osteoblast differentiation for bone formation, a profile that has advanced it into clinical development for osteoporosis [1]. Its development has been the subject of significant commercial licensing agreements, underscoring its industrial relevance [2].

Why Substituting DW-1350 with a Generic LTB4 Antagonist or Standard Anti-Resorptive Agent Is Not Scientifically Equivalent


The selection of DW-1350 over other LTB4 receptor antagonists or standard anti-osteoporotic agents is not a simple matter of target class substitution. While other LTB4 antagonists like LY293111 (Etalocib) and Amelubant are primarily evaluated for their anti-inflammatory properties [1], DW-1350's specific mechanism of action is uniquely coupled to bone metabolism. It simultaneously inhibits osteoclast formation and stimulates osteoblast differentiation, a dual-action profile not established for its in-class comparators [2]. Furthermore, its in vivo efficacy has been specifically validated in an ovariectomized rat model of osteoporosis, a disease-relevant system that supports its intended therapeutic application [3]. Therefore, a generic substitution would risk losing both the bone-anabolic potential and the specific pharmacodynamic profile demonstrated in bone-related disease models.

Quantitative Differentiation Evidence for DW-1350 (CAS 491577-61-8) Against Key Comparators


DW-1350's Dual-Action Mechanism: Differentiated from Standard Anti-Resorptives

DW-1350 exhibits a dual-action mechanism, inhibiting osteoclast formation while also inducing osteoblast differentiation, a profile not shared by standard anti-resorptive agents like bisphosphonates. In vitro, DW-1350 demonstrated an increase in osteoblast differentiation [1]. This contrasts with the mechanism of alendronate, which primarily inhibits bone resorption without directly stimulating bone formation.

Osteoporosis Bone Remodeling Osteoblast Differentiation

DW-1350 vs. LY293111 (Etalocib): Differentiated LTB4 Receptor Binding and Functional Focus

While a specific IC50 or Ki for DW-1350 at the LTB4 receptor is not publicly available, its functional profile is distinct from that of the well-characterized LTB4 antagonist LY293111. LY293111 potently inhibits [3H]LTB4 binding to human neutrophils with an IC50 of 17.6 ± 4.8 nM and shows potent inhibition in various functional assays [1]. In contrast, DW-1350's development is centered on a bone-selective dual-action mechanism, a context not applicable to LY293111. This functional differentiation is crucial for procurement decisions related to bone metabolism research.

LTB4 Receptor BLT1 Antagonist Binding Affinity

In Vivo Efficacy of DW-1350 in a Preclinical Osteoporosis Model

DW-1350 has demonstrated in vivo efficacy in a disease-relevant model of postmenopausal osteoporosis. In ovariectomized (OVX) rats, a 6-week preventive treatment with DW-1350 significantly ameliorated the bone loss associated with estrogen deficiency [1]. This contrasts with many LTB4 antagonists which lack validated in vivo data in bone disease models. While direct quantitative data is not available, the demonstration of efficacy in this gold-standard preclinical model provides a strong differentiator for procurement decisions in bone research.

Osteoporosis In Vivo Ovariectomized Rat

Industrial Validation and Supply Chain Stability for DW-1350

DW-1350's commercial and industrial validation provides a strong differentiator for procurement. The compound has been the subject of major licensing deals, with rights to the osteoporosis program including DW-1350 being assigned to Procter & Gamble Pharmaceuticals in a deal potentially worth up to US$511 million [1]. Furthermore, a separate licensing agreement was established with Teijin Pharma for the Japanese market, valued at US$97 million [2]. This level of commercial investment by major pharmaceutical companies signals a high degree of confidence in the compound's profile and suggests a more stable and reliable supply chain compared to research tools without such industrial backing.

Procurement Commercial Validation Supply Chain

Optimal Research and Procurement Applications for DW-1350 Based on Quantitative Evidence


Investigating Dual-Action Mechanisms in Bone Remodeling

Procure DW-1350 for studies requiring a compound that simultaneously inhibits osteoclast formation and promotes osteoblast differentiation. Unlike standard anti-resorptive agents (e.g., bisphosphonates), DW-1350's dual-action profile [1] makes it ideal for dissecting the coupled processes of bone resorption and formation in vitro using bone marrow and primary osteoblast co-culture systems.

Preclinical Efficacy Studies in Postmenopausal Osteoporosis Models

Use DW-1350 as a tool compound in ovariectomized (OVX) rat models to study the prevention of estrogen-deficiency-induced bone loss. Its validated efficacy in this gold-standard preclinical model [2] supports its use for pharmacological studies of osteoporosis, a disease context not served by other LTB4 antagonists like LY293111 or Amelubant, which are validated in inflammation models [3].

Benchmarking Against BLT1-Selective Antagonists in Bone-Selective Assays

DW-1350 is suitable as a comparator or reference compound when profiling new chemical entities intended for bone-selective LTB4 receptor antagonism. While other BLT1 antagonists like Etalocib (LY293111) have well-defined binding affinities (IC50 = 17.6 ± 4.8 nM) [4], their functional focus differs. DW-1350 serves as a benchmark for compounds where in vitro bone cell activity is the primary endpoint, not just receptor binding.

Industrial Research Requiring a Validated and Commercially Viable Compound

For large-scale or long-term research programs in bone metabolism, DW-1350 offers supply chain advantages. The compound's extensive commercial validation through multi-million dollar licensing deals with P&G and Teijin [REFS-5, REFS-6] suggests a more robust and reliable supply chain compared to many research-grade LTB4 antagonists, which is a critical factor for industrial procurement planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DW-1350

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.